molecular formula C15H18ClN3S B12094827 4-Chloro-2-(pyrrolidin-1-ylmethyl)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine

4-Chloro-2-(pyrrolidin-1-ylmethyl)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine

Cat. No.: B12094827
M. Wt: 307.8 g/mol
InChI Key: GSWYONCRUIWTTH-UHFFFAOYSA-N
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Description

4-Chloro-2-(pyrrolidin-1-ylmethyl)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine is a synthetic organic compound that belongs to the class of heterocyclic compounds. This compound features a unique structure combining a chlorinated pyrimidine ring with a tetrahydrobenzo-thieno moiety and a pyrrolidinylmethyl group. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-(pyrrolidin-1-ylmethyl)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Thieno[2,3-d]pyrimidine Core: This step involves the cyclization of appropriate starting materials, such as 2-aminothiophenol and a suitable diketone, under acidic or basic conditions to form the thieno[2,3-d]pyrimidine core.

    Introduction of the Pyrrolidinylmethyl Group: This step involves the nucleophilic substitution reaction where the pyrrolidinylmethyl group is introduced using pyrrolidine and formaldehyde under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for better control of reaction conditions, higher yields, and reduced production costs. Solvent recycling and purification steps are also integrated to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thieno ring, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the pyrimidine ring or the chlorinated position, potentially leading to dechlorination or hydrogenation products.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dechlorinated or hydrogenated derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

In biological research, 4-Chloro-2-(pyrrolidin-1-ylmethyl)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an inhibitor of certain enzymes and receptors, making it a candidate for further investigation in drug discovery.

Medicine

The compound is of interest in medicinal chemistry for its potential therapeutic applications. It has been explored as a lead compound for the development of drugs targeting various diseases, including cancer and neurological disorders.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings, due to its unique chemical structure.

Mechanism of Action

The mechanism of action of 4-Chloro-2-(pyrrolidin-1-ylmethyl)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target being studied.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-2-(methylamino)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine
  • 2-(Pyrrolidin-1-ylmethyl)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine
  • 4-Bromo-2-(pyrrolidin-1-ylmethyl)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine

Uniqueness

4-Chloro-2-(pyrrolidin-1-ylmethyl)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine is unique due to the combination of its chlorinated pyrimidine ring and the pyrrolidinylmethyl group. This unique structure imparts specific chemical and biological properties that differentiate it from similar compounds. For instance, the presence of the chlorine atom can enhance its reactivity in substitution reactions and potentially improve its binding affinity to biological targets.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C15H18ClN3S

Molecular Weight

307.8 g/mol

IUPAC Name

4-chloro-2-(pyrrolidin-1-ylmethyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine

InChI

InChI=1S/C15H18ClN3S/c16-14-13-10-5-1-2-6-11(10)20-15(13)18-12(17-14)9-19-7-3-4-8-19/h1-9H2

InChI Key

GSWYONCRUIWTTH-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C3=C(S2)N=C(N=C3Cl)CN4CCCC4

Origin of Product

United States

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